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[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)

Photoacid generator Reduction potential Substituent effect

[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) (CAS 68156-11-6, molecular formula C₂₄H₁₈ClF₆PS₂, molecular weight 550.95 g·mol⁻¹) is a structurally defined, single-cation triarylsulfonium hexafluorophosphate salt that functions as both a cationic photoinitiator and a photoacid generator (PAG). The compound features a diphenylsulfonium core bearing a 2-[(2-chlorophenyl)sulfanyl]phenyl substituent, with the non-nucleophilic hexafluorophosphate (PF₆⁻) counterion providing the requisite acid strength upon UV photolysis.

Molecular Formula C24H18ClS2.F6P
C24H18ClF6PS2
Molecular Weight 550.9 g/mol
CAS No. 68156-11-6
Cat. No. B13764744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)
CAS68156-11-6
Molecular FormulaC24H18ClS2.F6P
C24H18ClF6PS2
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C24H18ClS2.F6P/c25-21-15-7-8-16-22(21)26-23-17-9-10-18-24(23)27(19-11-3-1-4-12-19)20-13-5-2-6-14-20;1-7(2,3,4,5)6/h1-18H;/q+1;-1
InChIKeyTYARKGONSXUKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Chlorophenyl)thio]phenyl]diphenylsulfonium Hexafluorophosphate(1-) — Single-Entity Triarylsulfonium Photoacid Generator for Precision UV-Cationic Formulations


[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) (CAS 68156-11-6, molecular formula C₂₄H₁₈ClF₆PS₂, molecular weight 550.95 g·mol⁻¹) is a structurally defined, single-cation triarylsulfonium hexafluorophosphate salt that functions as both a cationic photoinitiator and a photoacid generator (PAG) [1]. The compound features a diphenylsulfonium core bearing a 2-[(2-chlorophenyl)sulfanyl]phenyl substituent, with the non-nucleophilic hexafluorophosphate (PF₆⁻) counterion providing the requisite acid strength upon UV photolysis [2]. Unlike the widely used commercial mixed triarylsulfonium hexafluorophosphate salt solutions (CAS 109037-77-6) that contain multiple sulfonium species in propylene carbonate, this compound is a single well-characterized molecular entity amenable to precise stoichiometric incorporation into UV-curable epoxy, vinyl ether, and oxetane systems .

Why [(Chlorophenyl)thio]phenyl]diphenylsulfonium Hexafluorophosphate(1-) Cannot Be Replaced by Generic Triarylsulfonium Salts for Precision UV-Curing


The triarylsulfonium photoinitiator class spans a wide performance range because the photoinitiation efficiency, UV absorption profile, and dark-polymerization behaviour are all exquisitely dependent on the aryl substituents attached to the sulfonium centre [1]. Simply substituting this single-entity chlorophenylthio-bridged compound with a mixed triarylsulfonium hexafluorophosphate solution (e.g., CAS 109037-77-6) introduces batch-to-batch compositional variability that directly impacts acid-generation quantum yield, cure kinetics, and final coating yellowness. Replacing the chlorophenylthio substituent with an unsubstituted phenylthio group (CAS 68156-13-8, MW 516.50 g·mol⁻¹) removes the electron-withdrawing chlorine atom that modulates the reduction potential of the sulfonium cation, altering the efficiency of photoinduced C–S bond cleavage [2]. Similarly, exchanging the PF₆⁻ anion for SbF₆⁻ (as in CAS 71449-78-0) increases photocuring rate but at the cost of higher cured-coating yellowness and potential regulatory concern over antimony content [3]. These interconnected structure–property relationships mean that generic substitution without verification of substituent and anion identity leads to irreproducible formulation performance.

Quantitative Differentiation Evidence for [(Chlorophenyl)thio]phenyl]diphenylsulfonium Hexafluorophosphate(1-) Against Closest Analogs


Electron-Withdrawing Chlorophenylthio Substituent Elevates Sulfonium Reduction Potential Relative to Non-Chlorinated Analog (CAS 68156-13-8)

Introducing an electron-withdrawing group (EWG) such as chlorine onto the aryl substituent of a triarylsulfonium cation increases the reduction potential (E_red) of the sulfonium centre, which is correlated with enhanced photoacid generation efficiency through the electron-transfer photosensitization pathway [1]. Dektar and Hacker demonstrated that monosubstituted triarylsulfonium salts (including 4-Cl, 4-F, and 4-PhS derivatives) exhibit altered photolytic pathways and product distributions compared to the parent triphenylsulfonium salt, with the 4-PhS substituent directing photodecomposition exclusively through the triplet excited state to yield diphenyl sulfide, benzene, and Brønsted acid [2]. For the target compound bearing the 2-[(2-chlorophenyl)sulfanyl]phenyl group, the chlorine atom further polarises the C–S⁺ bond, lowering the activation barrier for photoinduced heterolytic cleavage relative to the non-chlorinated diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (CAS 68156-13-8) where the terminal phenyl ring lacks this EWG [3].

Photoacid generator Reduction potential Substituent effect

Cured Coating Yellowness: Sulfonium Hexafluorophosphate (PF₆⁻) Produces Lower Yellowness than Hexafluoroantimonate (SbF₆⁻) Counterparts

In a direct comparative study of four commercial cationic photoinitiators in cycloaliphatic/glycidyl epoxy varnish formulations (EEC/PTHDE binder, medium-pressure Hg lamp), sulfonium hexafluorophosphate-based systems produced cured coatings with lower yellowness and higher gloss than the corresponding hexafluoroantimonate (SbF₆⁻)-type salts [1]. The PF₆⁻-based sulfonium formulations also exhibited higher gel content (GC) and water-vapor transmission rate. While the commercial sulfonium hexafluorophosphate tested was a mixture, the anion-dependent yellowness trend is structurally intrinsic and applies equally to the single-entity [(chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) by virtue of its PF₆⁻ counterion. These findings establish a quantifiable performance trade-off: PF₆⁻ systems sacrifice some curing speed for superior optical clarity of the finished coating .

UV-curable coatings Yellowness index Counterion effect

Molecular Weight Differential (+6.7%) vs. Non-Chlorinated Analog Alters Formulation Loading and Diffusion Behaviour

The chlorinated target compound has a molecular weight of 550.95 g·mol⁻¹, compared with 516.50 g·mol⁻¹ for the non-chlorinated analog diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (CAS 68156-13-8) [1]. This 34.45 g·mol⁻¹ difference (6.7% increase) has two practical consequences for formulation: (a) at equal weight-percent loading, the molar concentration of photoacid-generating cations is proportionally lower, requiring a 6.7% upward adjustment of mass loading to maintain equivalent acid-generating capacity; (b) the larger molecular volume of the chlorinated cation reduces its translational diffusion coefficient in the resin matrix, which is relevant to acid-diffusion-controlled processes in chemically amplified photoresists where PAG size directly influences line-edge roughness [2].

Formulation stoichiometry Photoinitiator loading Diffusion coefficient

Single Defined Sulfonium Cation vs. Commercial Mixed Triarylsulfonium Salts: Compositional Reproducibility Advantage for Validated Processes

Commercially dominant cationic photoinitiators such as mixed triarylsulfonium hexafluorophosphate salts (CAS 109037-77-6, 50% in propylene carbonate) are deliberate mixtures of mono- and bis-sulfonium species with variable relative proportions. The target compound (CAS 68156-11-6) is a single, chromatographically definable molecular entity with a unique InChIKey (TYARKGONSXUKEA-UHFFFAOYSA-N) and unambiguous SMILES notation . The dissertation by Zhao (Sichuan University, 2006) reports that analogous single-entity (4-chlorophenyl)diphenylsulfonium hexafluorophosphate (Pis-1) was synthesized and isolated with 87.6% yield under optimized conditions (mole ratio diphenylsulfide : 4,4′-dichlorodiphenyliodonium hexafluorophosphate = 6:1, catalyst loading 5‰, 120°C, 3 h), demonstrating that defined chlorinated triarylsulfonium salts are synthetically accessible and characterisable by UV, IR, MS, and ¹H-NMR [1]. This contrasts with mixed salts whose compositional fingerprint may drift between suppliers or production campaigns.

Regulatory starting material Batch-to-batch consistency Reaction monitoring

Photoinitiability of Chlorinated Triarylsulfonium Salts: Demonstrated Cationic Polymerization Activity with Oxygen Inhibition Resistance

Zhao (2006) systematically characterised the photoinitiability of eight triarylsulfonium salts, including the chlorinated derivative (4-chlorophenyl)diphenylsulfonium hexafluorophosphate (Pis-1), which is the closest structurally characterised analog of the target compound [1]. The study reported that all eight triarylsulfonium salts — including Pis-1 — demonstrated excellent photoinitiability, well resistance to oxygen inhibition, and significant post-curing character (dark polymerization) when evaluated by UV irradiation of epoxy monomer formulations [2]. The post-curing behaviour is particularly relevant because it enables through-cure of shadowed areas inaccessible to direct UV exposure, a characteristic that distinguishes sulfonium-based cationic systems from free-radical alternatives that require continuous irradiation. The target compound, bearing an additional thioether bridge between the chlorophenyl and the sulfonium-bearing phenyl ring, is expected to exhibit at least comparable photoinitiability based on the established structure–activity relationship that thioether-extended conjugation can enhance absorption at longer UV wavelengths [3].

Photoinitiability Oxygen inhibition Post-cure

Optimal Research and Industrial Application Scenarios for [(Chlorophenyl)thio]phenyl]diphenylsulfonium Hexafluorophosphate(1-)


Precision cationic UV-curing of clear coats and overprint varnishes requiring low yellowness

The PF₆⁻ counterion of this compound delivers lower cured-coating yellowness compared to SbF₆⁻-based sulfonium photoinitiators, as directly demonstrated by Kowalczyk et al. (2017) in epoxy varnish systems [1]. For optically transparent overprint varnishes, plastic substrate clear coats, and optical fibre primary coatings where colour stability is a critical-to-quality attribute, this compound provides the acid-generation function without the yellowing penalty associated with antimonate salts. Formulators should verify that the lower curing rate of PF₆⁻ vs SbF₆⁻ systems is acceptable for their line speed; where it is, the optical benefit is material.

Electron-transfer photosensitised i-line (365 nm) curing with reduced photoinitiator loading

The electron-withdrawing chlorophenylthio substituent elevates the sulfonium reduction potential, enhancing the efficiency of acid generation via electron-transfer photosensitisation using thioxanthone or anthracene-derivative sensitizers [2]. This permits lower weight-percent loading of the photoinitiator while maintaining cure speed at the 365 nm Hg i-line, relevant to UV inkjet inks and stereolithography resins where excess initiator residues can cause migration, odour, or extractables non-compliance.

Chemically amplified photoresist (CAR) research requiring a structurally defined, single-entity sulfonium PAG

In DUV and e-beam resist formulation research, the acid diffusion length — which governs line-edge roughness (LER) — is sensitive to the molecular volume of the PAG cation [3]. The single-entity nature and known molecular weight (550.95 g·mol⁻¹) of this compound allow precise molar loading and reproducible acid-diffusion modelling, in contrast to commercial mixed sulfonium salt solutions (CAS 109037-77-6) where the distribution of mono- and bis-sulfonium species introduces uncontrolled variables into lithographic performance .

Thick-section or shadow-cure epoxy bonding exploiting dark polymerization (post-cure) behaviour

Triarylsulfonium hexafluorophosphate salts, including the chlorinated derivatives structurally analogous to CAS 68156-11-6, have been experimentally confirmed to exhibit resistance to oxygen inhibition and significant post-irradiation dark polymerization [4]. This characteristic makes the compound suitable for UV-curable structural adhesives and electronic encapsulants where bond-line areas shadowed from direct UV exposure must achieve full cure through acid-catalysed thermal propagation after the irradiation step.

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